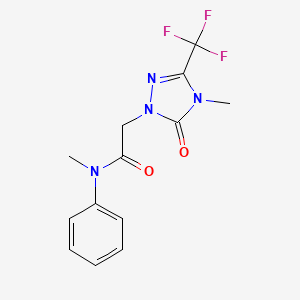

N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2/c1-18(9-6-4-3-5-7-9)10(21)8-20-12(22)19(2)11(17-20)13(14,15)16/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIJUNYOQRVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula: C20H17F3N4O3

- Molecular Weight: 418.376 g/mol

- CAS Number: 1421459-24-6

The structure includes a triazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. Triazoles are recognized for their ability to interact with various biological targets, making them valuable in drug development.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. A review highlighted the effectiveness of 1,2,4-triazoles as antifungal and antibacterial agents. For instance, triazole compounds have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, a library of triazole derivatives was tested against various human cancer cell lines, revealing IC50 values in the low micromolar range (2.38–3.77 μM) for some derivatives . This indicates that structural modifications can enhance potency against specific cancer types.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens and cancer cells.

- DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.

- Immune Modulation: Certain triazole compounds can modulate immune responses, enhancing the body's ability to fight infections or tumors.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, N-methyl derivatives showed enhanced antibacterial activity compared to their unsubstituted counterparts. The presence of electron-donating groups on the phenyl ring was found to significantly increase activity against resistant bacterial strains .

Anticancer Activity Evaluation

A recent investigation focused on a series of 1,2,4-triazole derivatives demonstrated that specific modifications led to increased cytotoxicity against cervical and bladder cancer cell lines. The study emphasized the importance of substituent positions on the triazole ring in determining biological efficacy .

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its antifungal activity, making this compound a candidate for development as an antifungal agent.

Anticancer Potential

Studies have shown that derivatives of phenylacetamides can demonstrate anticancer activity. The ability of N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide to inhibit cancer cell proliferation is under investigation. Preliminary results suggest it may interfere with tumor growth pathways.

Agricultural Applications

The compound has been evaluated for its herbicidal properties. Its effectiveness against specific plant species indicates potential use in agricultural settings to control unwanted vegetation.

Antimicrobial Efficacy

In a study assessing various triazole derivatives, N-methyl derivatives showed promising results against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungals .

Herbicidal Effectiveness

Field trials indicated that compounds similar in structure inhibited the growth of water hyacinth effectively . This suggests that N-methyl derivatives could be developed into effective herbicides.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.